2-(1H-Pyrazol-1-yl)thiazol-5-amine
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Overview
Description
2-(1H-Pyrazol-1-yl)thiazol-5-amine is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)thiazol-5-amine typically involves the reaction of pyrazole derivatives with thiazole precursors. One common method is the cyclization of appropriate hydrazonoyl chlorides with thioamides under basic conditions . The reaction conditions often include the use of organic solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(1H-Pyrazol-1-yl)thiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring and is known for its biological activities.
Uniqueness
2-(1H-Pyrazol-1-yl)thiazol-5-amine is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6N4S |
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Molecular Weight |
166.21 g/mol |
IUPAC Name |
2-pyrazol-1-yl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2 |
InChI Key |
RXWYXOWZHSHCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(S2)N |
Origin of Product |
United States |
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